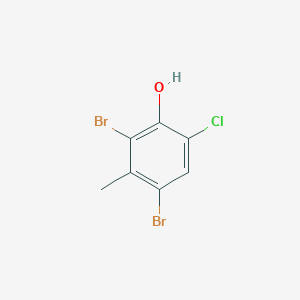

2,4-Dibromo-6-chloro-3-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5415-78-1 |

|---|---|

Molecular Formula |

C7H5Br2ClO |

Molecular Weight |

300.37 g/mol |

IUPAC Name |

2,4-dibromo-6-chloro-3-methylphenol |

InChI |

InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |

InChI Key |

JFODRSKAZPAWDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)Cl)Br |

Origin of Product |

United States |

Research Significance Within Halogenated Phenol Chemistry

Halogenated phenols are of considerable interest to researchers due to the interplay of electronic effects from their substituent groups. The 2,4-Dibromo-6-chloro-3-methylphenol molecule is a prime example of a polyhalogenated cresol (B1669610) (methylphenol) that embodies this chemical complexity.

The structure features an electron-donating hydroxyl (-OH) group and a weakly electron-donating methyl (-CH₃) group. Conversely, the bromine and chlorine atoms act as electron-withdrawing groups through induction, while also being ortho-, para-directing in electrophilic aromatic substitution reactions. This combination of substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity and physicochemical properties. The specific substitution pattern—with halogens at positions 2, 4, and 6—sterically shields the phenolic hydroxyl group and influences the acidity (pKa) of the compound compared to simpler phenols.

The study of such molecules contributes to a deeper understanding of structure-activity relationships, where the type and position of halogen atoms can fine-tune the chemical and physical properties of the phenol (B47542). These properties are fundamental for predicting the behavior of the compound in various chemical transformations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-3-methylphenol (B1668792) nih.gov | 2,4-Dibromo-6-methylphenol nih.gov |

| Molecular Formula | C₇H₅Br₂ClO | C₇H₇ClO | C₇H₆Br₂O |

| Molecular Weight | 300.38 g/mol | 142.58 g/mol | 265.93 g/mol |

| General Appearance | Solid (predicted) | Pinkish to white crystalline solid | Solid |

| Reactivity Context | Complex due to multiple halogen substituents | Subject to electrophilic substitution | Highly activated for electrophilic substitution |

This table provides a comparative look at the basic properties, illustrating how the degree and type of halogenation impact the molecular weight and potential reactivity.

Contextual Role in Advanced Organic Synthesis Research

Classical and Contemporary Synthetic Routes

The synthesis of this compound traditionally involves the controlled halogenation of a substituted phenol (B47542) precursor. These methods, while established, are continually being refined to improve efficiency and selectivity.

Precursor Selection and Strategic Design

The primary precursor for the synthesis of this compound is 3-methylphenol, also known as m-cresol (B1676322). The strategic design of the synthesis involves the sequential introduction of bromine and chlorine atoms onto the aromatic ring. The directing effects of the hydroxyl and methyl groups on the phenol ring play a crucial role in determining the position of halogenation. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This inherent reactivity guides the incoming electrophiles to the desired positions.

Another potential route could involve starting with a pre-halogenated phenol, such as 4-chloro-3-methylphenol (p-chloro-m-cresol) nih.gov, and subsequently introducing the bromine atoms. However, the direct chlorination of m-cresol often yields the para-product, 4-chloro-3-methylphenol, making the synthesis of the 2-chloro isomer more challenging. wikipedia.org A historical method to achieve 2-chloro substitution involves a multi-step process starting with para-selective nitration, followed by conversion to a diazonium compound and a Sandmeyer reaction. wikipedia.org

Reaction Conditions and Catalytic Approaches

The halogenation of phenols is typically carried out using elemental halogens (Br₂ and Cl₂) or N-halosuccinimides (NBS and NCS). The reaction conditions, such as temperature and solvent, significantly influence the outcome. For instance, free radical halogenation of alkanes is often initiated by UV light or high temperatures, ranging from 250-400°C. docbrown.info While not directly applicable to the aromatic substitution on phenol, this illustrates the energetic requirements for some halogenation reactions.

The use of catalysts is central to controlling the regioselectivity of the halogenation. Lewis acids like aluminum chloride (AlCl₃) or iron(III) halides (FeCl₃, FeBr₃) are commonly employed to polarize the halogen molecule, making it a more effective electrophile. libretexts.org Research has also explored the use of various other catalysts to enhance ortho-selectivity. For example, a Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective chlorination of phenols. acs.orgresearchgate.net Similarly, ammonium (B1175870) salt-catalyzed processes using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have demonstrated high ortho-selectivity. scientificupdate.com The choice of catalyst can be critical; for instance, the chloride ion has been observed to play a role in directing ortho-site selectivity in certain reactions. scientificupdate.com

Electrochemical methods offer an alternative approach to halogenation. globalscientificjournal.com These methods can provide better control over reaction conditions and reduce the need for harsh chemical reagents. globalscientificjournal.com

| Precursor | Halogenating Agent | Catalyst | Product |

| 3-Methylphenol | N-Bromosuccinimide (NBS) | None (Mechanochemical) | Monobrominated phenols |

| 3-Methylphenol | N-Chlorosuccinimide (NCS) | Lewis basic selenoether | ortho-chlorinated phenols |

| 3-Methylphenol | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium salt | ortho-chlorinated phenols |

Optimization of Reaction Efficiency and Selectivity

Achieving high yield and regioselectivity is a key challenge in the synthesis of polysubstituted phenols. The inherent reactivity of the phenol ring can lead to the formation of multiple isomers and over-halogenated products. scientificupdate.comlibretexts.org Bromination is generally more selective than chlorination. masterorganicchemistry.comyoutube.com This difference in selectivity is attributed to the different energy profiles of the reactions; the key propagation step in chlorination is exothermic, while in bromination it is endothermic. masterorganicchemistry.com

To optimize the synthesis of this compound, a stepwise approach is often necessary. This could involve first brominating 3-methylphenol to form 2,4-dibromo-3-methylphenol (B3046973), followed by selective chlorination at the 6-position. Controlling the stoichiometry of the halogenating agents is crucial to prevent the formation of undesired byproducts. beilstein-journals.org Computational methods, such as calculating the relative energy of halonium ions, can be used to predict the regioselectivity of electrophilic halogenation reactions, aiding in the optimization process. wuxiapptec.com

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for producing chemicals. These "green chemistry" approaches are being increasingly applied to the synthesis of halogenated phenols.

Green Chemistry Principles in Synthesis

Green chemistry emphasizes the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and energy-efficient processes. ijsrst.commdpi.comepitomejournals.comjddhs.com In the context of synthesizing this compound, this could involve several strategies.

One approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often with a small amount of liquid auxiliary. beilstein-journals.org This method can eliminate the need for bulk solvents and has been successfully used for the catalyst-free halogenation of phenols using N-halosuccinimides. beilstein-journals.org The use of greener solvents, such as water or bio-based solvents, is another key principle. jddhs.com While the solubility of the reactants may be a challenge, the development of catalytic systems that function in aqueous media is an active area of research.

Furthermore, the use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net This not only reduces waste but also improves the economic viability of the process.

| Green Chemistry Principle | Application in Halogenated Phenol Synthesis |

| Waste Prevention | Use of catalytic reactions to minimize byproducts. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. jddhs.com |

| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. mdpi.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. ijsrst.com |

| Catalysis | Using recyclable and highly selective catalysts. researchgate.net |

High-Throughput and Flow Chemistry Applications

High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the optimization process. acs.orgyoutube.com By using multi-well plates and automated liquid and solid handling, researchers can efficiently identify the optimal catalysts, solvents, and temperatures for the synthesis of this compound. acs.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages for halogenation reactions. amt.uksioc-journal.cnvapourtec.com These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic reactions. amt.uksioc-journal.cn The smaller reaction volumes in flow reactors can also lead to better contact between reactants and catalysts, improving reaction kinetics and efficiency. amt.uk The combination of HTE for initial screening and flow chemistry for optimized production represents a powerful and modern approach to chemical synthesis. researchgate.net

Microwave-Assisted and Photochemical Synthesis

Modern synthetic chemistry increasingly turns to innovative energy sources to drive reactions, offering potential advantages in terms of reaction times, yields, and environmental impact. Microwave irradiation and photochemical methods represent two such advanced approaches that can be conceptually applied to the synthesis of halogenated phenols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. dntb.gov.uarasayanjournal.co.in This rapid, localized heating can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes. rasayanjournal.co.inresearchgate.net For the synthesis of halogenated phenols, microwave irradiation can be employed to expedite electrophilic aromatic substitution reactions. While specific literature on the microwave-assisted synthesis of this compound is not available, the principles can be extrapolated from studies on related compounds. For instance, the oxychlorination of various phenols has been shown to be highly efficient under microwave irradiation, using copper(II) chloride as a catalyst and hydrochloric acid as the chlorine source, with reaction times as short as 60 minutes.

The application of microwave energy can also enhance the efficiency of catalyst-free reactions. The synthesis of various heterocyclic compounds and the hydrolysis of esters have demonstrated significantly higher yields and shorter reaction times under microwave conditions compared to conventional heating. rasayanjournal.co.in It is conceivable that the sequential bromination and chlorination of 3-methylphenol could be optimized using microwave technology, potentially leading to a more rapid and efficient synthesis of this compound.

Photochemical Synthesis

Photochemical reactions utilize light energy to promote chemical transformations. In the context of halogenated phenols, photochemical methods have been primarily investigated for the degradation of polychlorinated phenols through reductive dechlorination. nih.gov However, photochemical approaches can also be envisioned for the synthesis of specific isomers. The irradiation of fully chlorinated aromatic compounds in the presence of a hydrogen source can lead to the selective removal of chlorine atoms, forming less chlorinated derivatives. ccspublishing.org.cn This suggests a potential, albeit counterintuitive, synthetic route where a more heavily halogenated precursor could be selectively de-chlorinated or de-brominated under photochemical conditions to yield the desired this compound.

Visible-light-mediated reactions, often employing photosensitizers, represent a greener approach to photochemical synthesis. rsc.org Such methods have been successfully used for various organic transformations. While direct application to the synthesis of this compound has not been reported, the development of novel photocatalytic systems could enable the direct, regioselective halogenation of 3-methylphenol or its intermediates under mild, light-induced conditions.

Regioselective Control in Dibromination and Chlorination

The key challenge in the synthesis of this compound lies in achieving the correct substitution pattern on the 3-methylphenol starting material. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. stackexchange.comorganicchemistrytutor.com In m-cresol (3-methylphenol), the hydroxyl and methyl groups work in concert to activate the 2-, 4-, and 6-positions for electrophilic attack. nih.govstackexchange.com

Directing Effects and Steric Hindrance

The initial bromination of 3-methylphenol is expected to occur at the positions most activated by the hydroxyl group, namely positions 2, 4, and 6. The methyl group at position 3 will exert a steric hindrance effect, which can influence the regioselectivity of the incoming electrophile. stackexchange.comnumberanalytics.com The first bromine atom will preferentially add to the less sterically hindered positions, which are the 4- and 6-positions. The second bromination will then occur at one of the remaining activated positions. To obtain the 2,4-dibromo intermediate, the reaction conditions must favor substitution at these specific sites.

Control of Regioselectivity in Bromination

The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the dibromination of 3-methylphenol. Studies on the regioselective bromination of phenols have shown that using sterically bulky reagents or catalyst systems can enhance the formation of the para-substituted product. ccspublishing.org.cnccspublishing.org.cn For example, the use of sulfoxides with sterically hindered substituents in the presence of HBr has been shown to favor para-bromination with high selectivity. ccspublishing.org.cnccspublishing.org.cn This approach could be utilized to favor the formation of 4-bromo-3-methylphenol (B31395) as the initial product, which would then undergo a second bromination at the highly activated 2-position.

The following table summarizes the regioselective monobromination of various substituted phenols, illustrating the influence of directing groups and reaction conditions.

| Starting Phenol | Brominating Agent/System | Major Product(s) | Yield (%) | Reference |

| 3-Methylphenol | HBr / Di-4-chlorophenyl-sulfoxide | 4-Bromo-3-methylphenol | High Selectivity | ccspublishing.org.cn |

| Phenol | KBr / ZnAl–BrO₃⁻–LDHs | 4-Bromophenol | High | mdpi.com |

| 4-Methylphenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methylphenol | 83 | mdpi.com |

| 4-Chlorophenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-chlorophenol | 81 | mdpi.com |

Interactive Data Table: Regioselective Bromination of Phenols

| Starting Phenol | Brominating Agent/System | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methylphenol | HBr / Di-4-chlorophenyl-sulfoxide | 4-Bromo-3-methylphenol | High Selectivity | ccspublishing.org.cn |

| Phenol | KBr / ZnAl–BrO₃⁻–LDHs | 4-Bromophenol | High | mdpi.com |

| 4-Methylphenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-methylphenol | 83 | mdpi.com |

| 4-Chlorophenol | KBr / ZnAl–BrO₃⁻–LDHs | 2-Bromo-4-chlorophenol | 81 | mdpi.com |

Regioselective Chlorination

Following the dibromination to yield 2,4-dibromo-3-methylphenol, the final step is the selective chlorination at the 6-position. At this stage, the aromatic ring is significantly deactivated due to the presence of two electron-withdrawing bromine atoms. However, the hydroxyl group at position 1 remains a strong activating group, directing the incoming chlorine electrophile to the only remaining vacant ortho position, which is the 6-position.

Catalyst-controlled regioselective chlorination of phenols has been an area of active research. researchgate.net The use of specific catalysts can overcome or enhance the innate regioselectivity of the substrate. While a system for the specific chlorination of 2,4-dibromo-3-methylphenol has not been detailed, methods developed for the ortho-chlorination of other phenols could be adapted. For instance, the use of copper halides in ionic liquids has been shown to effectively chlorinate anilines at the para-position under mild conditions, and similar principles could be applied to achieve the desired regioselectivity in the chlorination of the dibrominated phenol intermediate. researchgate.net

The following table provides examples of regioselective chlorination of phenols, highlighting the control that can be achieved through different catalytic systems.

| Starting Phenol | Chlorinating Agent/Catalyst | Major Product(s) | Selectivity (ortho:para) | Reference |

| Phenol | N-Chlorosuccinimide / Thiourea catalyst | o-chlorophenol | up to 10:1 | |

| Phenol | N-Chlorosuccinimide / Phosphine (B1218219) sulfide (B99878) catalyst | p-chlorophenol | up to 1:20 | |

| 2-Methylaniline | CuCl₂ / Ionic Liquid | 4-Chloro-2-methylaniline | High para-selectivity | researchgate.net |

Interactive Data Table: Regioselective Chlorination of Phenols

| Starting Phenol | Chlorinating Agent/Catalyst | Major Product(s) | Selectivity (ortho:para) | Reference |

|---|---|---|---|---|

| Phenol | N-Chlorosuccinimide / Thiourea catalyst | o-chlorophenol | up to 10:1 | |

| Phenol | N-Chlorosuccinimide / Phosphine sulfide catalyst | p-chlorophenol | up to 1:20 | |

| 2-Methylaniline | CuCl₂ / Ionic Liquid | 4-Chloro-2-methylaniline | High para-selectivity | researchgate.net |

Advanced Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Chloro 3 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Mechanistic Pathways of Halogenation and Related Substitutions

No specific studies on the mechanistic pathways of further halogenation or other electrophilic substitution reactions on 2,4-Dibromo-6-chloro-3-methylphenol were found.

Substituent Effects on Reactivity and Selectivity

A detailed analysis of the substituent effects on the reactivity and selectivity of electrophilic aromatic substitution for this specific compound is not available in the literature.

Nucleophilic Displacement Reactions of Halogen Substituents

Pathways for Halogen Exchange and Functionalization

There is no available research detailing the nucleophilic displacement of the bromine or chlorine atoms on this compound, nor any pathways for its functionalization through such reactions.

Reactivity of the Phenolic Hydroxyl Group

Specific studies on the reactivity of the phenolic hydroxyl group in this compound are absent from the scientific literature.

Metal-Catalyzed Coupling Reactions and Derivatization

No published research was found that details metal-catalyzed coupling reactions or other derivatization methods specifically involving this compound.

Cross-Coupling Strategies for C-C, C-N, and C-O Bond Formation

The presence of two bromine atoms and one chlorine atom on the aromatic ring of this compound offers multiple sites for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition to transition metal catalysts) allows for the potential for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds. For this compound, a selective coupling at the more reactive C-Br positions would be anticipated. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve mono- or di-arylation. For instance, using a bulky, electron-rich phosphine (B1218219) ligand can facilitate the coupling of even less reactive aryl chlorides, although the primary reaction sites are expected to be the C-Br bonds. libretexts.orgnih.gov The reaction of this compound with an arylboronic acid would likely yield a mixture of mono- and di-arylated products, with the potential for further coupling at the C-Cl position under more forcing conditions.

Heck Reaction: The Heck reaction provides a method for C-C bond formation by coupling aryl halides with alkenes. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the C-Br bonds of this compound would be the preferred sites for oxidative addition to the palladium catalyst. This would allow for the introduction of vinyl groups onto the phenolic backbone, which can then be further elaborated. The reaction conditions are known to tolerate a wide range of functional groups, making this a viable strategy for the derivatization of this phenol (B47542). youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond forming reaction has become a go-to method for the synthesis of aryl amines. libretexts.orgwikipedia.orgacsgcipr.org The reaction of this compound with various primary or secondary amines would be expected to proceed selectively at the C-Br positions to furnish mono- or di-aminated products. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance. researchgate.net The resulting amino-phenols are valuable intermediates in medicinal chemistry and materials science.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org For C-O bond formation, reacting this compound with another phenol or an alcohol in the presence of a copper catalyst and a base would lead to the formation of diaryl ethers or aryl alkyl ethers. mdpi.comnih.gov The reactivity of the aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, suggesting that the C-Br bonds would be the primary reaction sites. researchgate.net

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Primary Reactive Site(s) | Expected Product Type | Key Considerations |

| Suzuki-Miyaura | C-Br (positions 2 and 4) | Arylated phenol | Ligand choice, stoichiometry of boronic acid |

| Heck | C-Br (positions 2 and 4) | Alkenylated phenol | Base, temperature |

| Buchwald-Hartwig | C-Br (positions 2 and 4) | Aminated phenol | Ligand system, nature of the amine |

| Ullmann Condensation | C-Br (positions 2 and 4) | Ether or Amine | Copper source, temperature |

Derivatization for Advanced Materials Precursors

The structural features of this compound make it an intriguing building block for the synthesis of advanced materials. The phenolic hydroxyl group can be readily derivatized, while the halogen atoms provide handles for polymerization or functionalization.

Polymer Synthesis: The di-bromo functionality allows for this molecule to act as a monomer in polycondensation reactions. For instance, through repeated Suzuki or Heck coupling reactions with a suitable di-functionalized comonomer (e.g., a diboronic acid or a diene), novel aromatic polymers could be synthesized. The properties of these polymers, such as thermal stability, conductivity, and solubility, would be influenced by the rigid and halogenated phenolic repeating unit. Phenolic compounds are known to be precursors for various polymers and dyes. researchgate.net

Functional Dyes: The aromatic core of this compound can be extended through cross-coupling reactions to create larger conjugated systems, which are the basis for many functional dyes. researchgate.net For example, coupling with electron-donating or electron-withdrawing aromatic groups could lead to molecules with interesting photophysical properties, such as absorption and emission in the visible or near-infrared regions. Such dyes could find applications in areas like organic light-emitting diodes (OLEDs) or as sensors. The enzymatic polymerization of phenols can also lead to the formation of polymeric dyes. nih.gov

Liquid Crystals: The rigid, rod-like shape of certain derivatives of this compound could impart liquid crystalline properties. By attaching long alkyl chains to the phenolic oxygen and/or replacing the bromine atoms with other aromatic units, it may be possible to design molecules that exhibit mesophases.

Oxidation-Reduction Pathways and Redox Behavior

The redox behavior of this compound is primarily governed by the phenolic hydroxyl group, which can be oxidized, and the halogenated aromatic ring, which can be reduced.

Oxidation: The electrochemical oxidation of phenols typically proceeds via the formation of a phenoxyl radical. dss.go.th For substituted phenols, the oxidation potential is influenced by the nature and position of the substituents. Electron-donating groups, like the methyl group, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, such as chlorine and bromine, generally increase the oxidation potential. nih.gov The oxidation of chlorinated phenols can lead to the formation of benzoquinones. rsc.org In the case of this compound, oxidation would likely lead to a phenoxyl radical, which could then undergo further reactions such as dimerization or reaction with other species in the medium. The presence of multiple halogens could also lead to ring-cleavage products under strong oxidizing conditions. nih.gov Studies on p-substituted phenols have shown that the degradation rates can be influenced by the nature of the substituent, with electron-withdrawing groups sometimes facilitating faster degradation under certain electrochemical conditions. nih.gov

Reduction: The C-Br and C-Cl bonds on the aromatic ring can be reduced, either chemically or electrochemically. Reductive dehalogenation is a known pathway for the degradation of halogenated aromatic compounds. The redox potentials for reductive dechlorination of chlorinated phenols are generally positive, indicating that these reactions are thermodynamically favorable. researchgate.net It is expected that the C-Br bonds would be more readily reduced than the C-Cl bond due to the lower bond dissociation energy.

Table 2: Predicted Redox Behavior of this compound

| Redox Process | Key Reactive Moiety | Expected Intermediate/Product | Influencing Factors |

| Oxidation | Phenolic -OH | Phenoxyl radical, Benzoquinones | Electrode material, pH, presence of oxidizing agents |

| Reduction | C-Br, C-Cl bonds | Dehalogenated phenols | Reducing agent, catalyst, reaction conditions |

Computational Mechanistic Studies and Reaction Pathway Elucidation

Reactivity Indices: DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. researchgate.net For this compound, these calculations would reveal the most electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. The HOMO is likely to be localized on the phenolic ring, particularly influenced by the electron-donating hydroxyl and methyl groups, while the LUMO may have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds. The stability and reactivity of phenolic compounds can be explored using DFT methods. rjpn.org

Reaction Pathway Modeling: Computational chemistry can be used to model the reaction pathways of the cross-coupling reactions discussed in section 3.3.1. usda.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers for oxidative addition at the C-Br versus the C-Cl positions. This would provide a theoretical basis for the predicted regioselectivity of these reactions. Such studies on related halogenated phenols have helped in understanding the influence of substituents on reaction rates and mechanisms. kuleuven.be

Prediction of Spectroscopic Properties: DFT calculations can also be used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be a valuable tool in the characterization of novel derivatives of this compound synthesized in the laboratory.

Theoretical and Computational Chemistry Studies on 2,4 Dibromo 6 Chloro 3 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 2,4-Dibromo-6-chloro-3-methylphenol, these calculations can predict its geometry, electronic distribution, and relative stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govalljournals.cn It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine various electronic properties. nih.gov

In the context of halogenated phenols, DFT studies have been instrumental in understanding the effects of different substituents on the aromatic ring. rsc.orgresearchgate.net For this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov The results of such calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy, which are crucial for assessing the compound's stability. acs.org Studies on related polychlorinated compounds have shown that intramolecular repulsion between halogen atoms can significantly impact the molecule's stability, a factor that would be important in the conformational analysis of this compound. acs.org

Table 1: Illustrative DFT-Calculated Properties of Substituted Phenols

| Compound | Dipole Moment (Debye) | Enthalpy of Formation (kcal/mol) |

| Phenol (B47542) | 1.45 | -23.0 |

| 2-Chlorophenol | 1.32 | -30.5 |

| 2,4-Dichlorophenol | 2.15 | -38.2 |

| 2,4,6-Trichlorophenol | 1.68 | -45.9 |

Note: The data in this table is illustrative and based on values reported for similar phenolic compounds in computational chemistry literature. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (halogens and hydroxyl) groups influences the energies of the frontier orbitals. alljournals.cn The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap of Substituted Phenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol | -8.50 | -0.50 | 8.00 |

| 2-Chlorophenol | -8.75 | -0.70 | 8.05 |

| 2,4-Dichlorophenol | -9.00 | -1.00 | 8.00 |

| 2,4,6-Trichlorophenol | -9.25 | -1.25 | 8.00 |

Note: The data in this table is illustrative and based on values reported for similar phenolic compounds in computational chemistry literature. Actual values for this compound would require specific calculations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule can significantly affect its physical and chemical properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For this compound, rotation around the C-O bond of the hydroxyl group and the C-C bond of the methyl group gives rise to different conformers. The relative stability of these conformers is determined by a combination of steric hindrance between the bulky bromine and chlorine atoms and the methyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent chloro or bromo substituent. researchgate.netrsc.org Computational studies on substituted phenols have shown that the orientation of the hydroxyl group can be influenced by such intramolecular interactions. acs.org

Prediction of Reactivity and Reaction Profiles

Computational chemistry can be used to predict the reactivity of this compound and to model its behavior in chemical reactions. The electronic effects of the substituents on the phenol ring are key to understanding its reactivity. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The methyl group is also an activating group. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directing due to resonance effects.

Reaction profiles for specific reactions, such as oxidation or further halogenation, can be modeled by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding of the chemical transformations of this compound. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the solute and solvent molecules over time, providing insights into the dynamic behavior of this compound in solution. nih.gov

Solvent effects can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, allowing for the study of how different solvents affect the conformational equilibrium and the accessibility of reactive sites. chemrxiv.org For instance, in a polar protic solvent, the phenolic hydroxyl group would be expected to form strong hydrogen bonds with the solvent molecules, which could influence its orientation and acidity.

MD simulations can also be used to study the dynamic properties of the molecule, such as its rotational and translational diffusion, and to explore the flexibility of the molecule by analyzing the fluctuations in bond lengths, bond angles, and dihedral angles over time. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Role As a Key Intermediate in Complex Organic Synthesis and Materials Science Research

Precursor for Advanced Pharmaceutical Scaffolds

Halogenated phenols are crucial building blocks in the synthesis of pharmaceutical compounds. The bromine and chlorine atoms in 2,4-dibromo-6-chloro-3-methylphenol can serve as handles for various cross-coupling reactions, which are fundamental in the construction of complex drug scaffolds. Brominated phenols, in particular, are recognized as important intermediates for creating diverse chemical structures for medicinal applications. icl-industrialproducts.com The presence of multiple halogen atoms offers the potential for sequential and site-selective reactions to build intricate molecular frameworks.

While direct synthesis of specific pharmaceuticals from this compound is not extensively documented in publicly available literature, the known reactivity of similar compounds suggests its utility. For instance, brominated phenols are used in the synthesis of inhibitors for enzymes implicated in diseases and in the creation of novel receptor antagonists. nih.gov The core structure of this compound provides a foundation for developing new chemical entities with potential therapeutic activities.

Building Block for Agrochemicals and Specialty Chemicals

Cresols and their halogenated derivatives have a history of use as precursors in the agrochemical industry. wikipedia.org The introduction of halogen atoms can enhance the biological activity of molecules, a desirable trait in the development of pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to synthesize novel agrochemicals with tailored properties. For example, a patent describes a process for producing 4-hydroxy-3,5-dibromobenzaldehyde from 2,6-dibromo-p-cresol, highlighting the industrial relevance of such halogenated phenols in further chemical synthesis. google.com

The compound also holds promise as a building block for various specialty chemicals. Its phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to produce a range of functional molecules for diverse applications.

Application in Polymer and Material Science Research (e.g., monomers, cross-linkers)

Halogenated polymers exhibit a range of desirable properties, including flame retardancy, chemical resistance, and high thermal stability. While the direct use of this compound as a monomer or cross-linker in polymerization is not widely reported, its structural features suggest potential in this area. The phenolic hydroxyl group could be utilized for condensation polymerization to form polyesters or polyethers.

Furthermore, the presence of halogen atoms can impart flame-retardant properties to polymers. Halogenated compounds can be incorporated into polymer backbones or used as additives. The concept of halogen bonding is also an emerging area in polymer science, where these non-covalent interactions can be used to design self-assembling and functional supramolecular materials. rsc.org The bromine and chlorine atoms on this compound could potentially participate in such interactions, opening avenues for its use in advanced material design.

Synthesis of Ligands for Catalysis

The synthesis of ligands for metal-catalyzed reactions is a critical area of chemical research. Bidentate and multidentate ligands play a crucial role in controlling the activity and selectivity of catalysts. macalester.edugoogle.com Halogenated phenols are valuable precursors for synthesizing such ligands. A notable application is in the preparation of Schiff base ligands. These are typically formed by the condensation of a salicylaldehyde (B1680747) derivative with an amine.

Although direct synthesis from this compound is not explicitly detailed, a closely related compound, 2,4-dibromo-6-methylphenol, is known to be a precursor for Schiff base ligands used in coordination chemistry and catalysis. nih.gov The hydroxyl group of the phenol (B47542) is crucial for this transformation. It is plausible that this compound could be first converted to the corresponding salicylaldehyde and then reacted with an appropriate amine to form a multidentate ligand. The resulting metal complexes could find applications in various catalytic transformations. The synthesis of Schiff base complexes with transition metals like Mn(II) has been demonstrated with similar phenolic compounds, highlighting their potential in catalysis and other applications. semanticscholar.org

Environmental Chemistry of 2,4 Dibromo 6 Chloro 3 Methylphenol: Degradation and Transformation Pathways in Research Systems

Photochemical Degradation Mechanisms

There is currently no available research or published data concerning the photochemical degradation mechanisms of 2,4-Dibromo-6-chloro-3-methylphenol. Studies on its behavior under various light conditions, quantum yields, and the identity of its photoproducts have not been documented in the scientific literature.

Hydrolytic Stability and Pathways in Aqueous Environments

Information regarding the hydrolytic stability of this compound is not present in the available scientific literature. Research detailing its rate of hydrolysis at different pH values, temperature dependencies, and the resulting degradation products has not been conducted or reported.

Oxidative and Reductive Transformation Studies

No studies have been found that specifically examine the oxidative and reductive transformation of this compound. The reactivity of this compound with common environmental oxidants (e.g., hydroxyl radicals, ozone) or under reducing conditions has not been a subject of published research.

Biodegradation Mechanisms in Model Environmental Systems

There is a lack of research on the biodegradation of this compound. Studies investigating its susceptibility to microbial degradation, the types of microorganisms capable of its transformation, and the conditions under which biodegradation might occur are not available.

Metabolite Identification and Pathway Elucidation

As there are no studies on the degradation of this compound, no metabolites have been identified. Consequently, the elucidation of its transformation pathways in environmental systems has not been possible.

Emerging Research Frontiers and Future Perspectives for 2,4 Dibromo 6 Chloro 3 Methylphenol

Exploration of Novel Synthetic Methodologies

The synthesis of polysubstituted phenols like 2,4-Dibromo-6-chloro-3-methylphenol with precise regiochemical control is a considerable challenge in organic chemistry. chemiehoch3.defrontiersin.org Traditional methods often yield a mixture of isomers, necessitating complex purification steps. Future research will likely focus on developing more efficient and selective synthetic routes.

A plausible synthetic pathway for this compound would likely start from 3-methylphenol (m-cresol). The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. To achieve the desired 2,4-dibromo-6-chloro substitution pattern, a carefully orchestrated sequence of halogenation reactions is necessary.

One potential strategy involves a multi-step process:

Chlorination of 3-methylphenol: The initial chlorination of m-cresol (B1676322) would likely yield a mixture of isomers, with 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol being major products. Separation of the desired 6-chloro-3-methylphenol isomer would be a critical step.

Bromination of 6-chloro-3-methylphenol: Subsequent bromination of 6-chloro-3-methylphenol would then be carried out. The hydroxyl group will direct the incoming bromine electrophiles to the positions ortho and para to it. In this case, the para-position (position 4) and the remaining ortho-position (position 2) are available for substitution, leading to the desired this compound.

Novel synthetic methodologies that could be explored include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to improved selectivity and safety, particularly for highly exothermic halogenation reactions. nih.govcam.ac.uk

Enzymatic Halogenation: The use of halogenase enzymes offers the potential for highly regioselective and environmentally friendly halogenation reactions under mild conditions. researchgate.net

A promising one-pot synthesis approach could involve the use of a rhodium-catalyzed C-H/diazo coupling and tandem annulation, which has been shown to be effective for the synthesis of other polysubstituted phenols. nih.gov Another innovative strategy is the cycloaromatization of propargylic ethers, which can produce highly substituted phenol (B47542) derivatives in high yields. kochmodular.com

In-Depth Mechanistic Studies for Underexplored Reactions

The complex interplay of electronic and steric effects from the four different substituents on the aromatic ring of this compound makes it an excellent candidate for in-depth mechanistic studies of electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are activating, while the bromine and chlorine atoms are deactivating yet ortho-, para-directing. researchgate.net

Future research could focus on:

Computational Modeling: Density functional theory (DFT) calculations can be used to model the reaction pathways of various electrophilic substitution reactions on the this compound ring. diva-portal.orgrsc.orgacs.org This can help in predicting the most likely sites of substitution and understanding the stability of the reaction intermediates (sigma-complexes). diva-portal.orgrsc.org

Kinetic Studies: Experimental kinetic studies of reactions such as nitration, sulfonation, and Friedel-Crafts acylation would provide valuable data to validate the computational models and to quantify the directing effects of the substituent groups.

Exploration of "Latent" Reactivity: The presence of multiple halogen atoms opens up the possibility of exploring less common reactions, such as nucleophilic aromatic substitution under specific conditions, or metal-catalyzed cross-coupling reactions to replace the halogen atoms with other functional groups.

Understanding the reaction mechanisms in detail will enable chemists to better control the synthesis of derivatives of this compound, paving the way for the creation of novel functional molecules.

Application in Chemoinformatics and Machine Learning for Molecular Design

Chemoinformatics and machine learning are powerful tools that can accelerate the discovery and design of new molecules with desired properties. nih.govresearchgate.netresearchgate.netlongdom.orgacs.orgacs.orgyoutube.com For a molecule like this compound, these computational approaches can be applied in several ways:

Predicting Physicochemical Properties: Machine learning models can be trained to predict various properties of derivatives of this compound, such as solubility, lipophilicity, and electronic properties, based on their molecular structure. frontiersin.orgresearchgate.net This can help in prioritizing which derivatives to synthesize and test for specific applications.

Virtual Screening for Bioactivity: Chemoinformatics tools can be used to virtually screen libraries of compounds derived from this compound against biological targets to identify potential drug candidates. longdom.org

Designing Novel Functional Materials: Generative machine learning models can be used to design new molecules based on the this compound scaffold with optimized properties for applications in materials science, such as organic electronics or advanced polymers. frontiersin.orgrsc.orgnih.gov

Predicting Regioselectivity: Machine learning models, such as RegioML, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgnih.govchemrxiv.orgresearchgate.netacs.org Applying such models to this compound could guide the synthesis of specific isomers of its derivatives.

The integration of chemoinformatics and machine learning into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.

Development of Sustainable and Circular Chemistry Approaches

The synthesis and use of halogenated compounds are coming under increasing scrutiny due to environmental concerns. dksh.com Therefore, the development of sustainable and circular chemistry approaches for this compound and its derivatives is crucial.

Key areas of focus include:

Green Synthesis Routes: Implementing the principles of green chemistry in the synthesis of this compound is a primary goal. diva-portal.orgrsc.org This involves using less hazardous reagents, reducing waste, and improving energy efficiency. diva-portal.orgrsc.org For example, using greener solvents or developing catalytic methods that avoid the use of stoichiometric reagents. rsc.org

Recycling and Valorization of Waste: In a circular economy model, waste streams from the synthesis process would be minimized, and any byproducts would be considered as potential resources for other chemical processes. kochmodular.comlongdom.orgnih.govnih.govpwc.comrenewablematter.eu This could involve developing methods to recover and reuse halogenating agents or to convert byproducts into valuable chemicals.

Biodegradability by Design: When designing new functional molecules based on this compound, considerations for their end-of-life fate are important. Designing molecules that are biodegradable would minimize their environmental persistence.

Adopting a lifecycle perspective, from the synthesis of the starting material to the final application and disposal of its derivatives, will be essential for the long-term viability of research in this area.

Design of Next-Generation Functional Molecules

The unique substitution pattern of this compound makes it a promising platform for the design of a wide range of next-generation functional molecules.

Potential applications for derivatives of this compound include:

Bioactive Molecules: Halogenated phenols are known to exhibit a wide range of biological activities. nih.govacs.orggoogle.com Derivatives of this compound could be explored as potential new pharmaceuticals or agrochemicals. nih.govgreenchemistry-toolkit.orgnih.govnih.gov For instance, they could serve as precursors for halogenated phenazine (B1670421) antibacterial prodrugs. nih.gov

Functional Polymers: Phenolic compounds are key monomers in the production of phenolic resins, which have applications as adhesives, coatings, and composite materials. nih.govresearchgate.netjfe-steel.co.jpbezwadabiomedical.comnih.govrsc.orgmdpi.comcore.ac.uknasa.gov Functionalizing this compound could lead to the development of novel polymers with enhanced properties, such as improved thermal stability, flame retardancy, or specific electronic properties. jfe-steel.co.jpbezwadabiomedical.comcore.ac.uknasa.gov

Optoelectronic Materials: The electron-withdrawing nature of the halogen substituents could be exploited in the design of organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), solar cells, or sensors. frontiersin.org

Catalysts: The phenolic hydroxyl group can act as a ligand for metal ions, and derivatives of this compound could be used to synthesize novel catalysts for a variety of chemical transformations. nih.govchemrxiv.orgresearchgate.net

Q & A

Q. Table 1. Key Analytical Parameters for Halogenated Phenols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.